Methyl 4-(chlorocarbonyl)benzoate
CAS No.: 7377-26-6
Cat. No.: VC20858796
Molecular Formula: C9H7ClO3
Molecular Weight: 198.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7377-26-6 |
---|---|
Molecular Formula | C9H7ClO3 |
Molecular Weight | 198.6 g/mol |
IUPAC Name | methyl 4-carbonochloridoylbenzoate |
Standard InChI | InChI=1S/C9H7ClO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3 |
Standard InChI Key | CVXXHXPNTZBZEL-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(C=C1)C(=O)Cl |
Canonical SMILES | COC(=O)C1=CC=C(C=C1)C(=O)Cl |
Introduction
Chemical Identification and Structure
Methyl 4-(chlorocarbonyl)benzoate is an aromatic compound featuring a benzene ring substituted with two functional groups: a methyl carboxylate group and an acid chloride (chlorocarbonyl) group positioned para to each other. This arrangement confers distinctive chemical properties that enable selective reactions at either functional site.
Basic Identification Parameters
The compound is formally identified through several chemical registry systems and parameters as outlined in Table 1.
Parameter | Value |
---|---|
IUPAC Name | Methyl 4-carbonochloridoylbenzoate |
CAS Registry Number | 7377-26-6 |
Molecular Formula | C₉H₇ClO₃ |
Molecular Weight | 198.60 g/mol |
EC/EINECS Number | 230-937-2 |
MDL Number | MFCD00059486 |
InChI Key | CVXXHXPNTZBZEL-UHFFFAOYSA-N |
SMILES Notation | COC(=O)C1=CC=C(C=C1)C(=O)Cl |
Table 1: Chemical identification parameters for methyl 4-(chlorocarbonyl)benzoate
Structure and Bonding
The molecular structure consists of a para-disubstituted benzene ring with a methoxycarbonyl group (-COOCH₃) and a chlorocarbonyl group (-COCl) in the 1,4-positions. The presence of these electron-withdrawing groups affects the electron distribution within the aromatic ring, influencing reactivity patterns. The carbonyl carbon of the acid chloride group is particularly electrophilic due to the electron-withdrawing effects of both the chlorine atom and the carbonyl oxygen, making it highly reactive toward nucleophiles .
Physical and Chemical Properties
Methyl 4-(chlorocarbonyl)benzoate exists as a crystalline solid at room temperature with distinctive physical and chemical characteristics that determine its behavior in various applications and reactions.
Physical Properties
The compound exhibits specific physical properties that are important for its handling, storage, and application in synthesis, as detailed in Table 2.
Property | Value |
---|---|
Physical State (20°C) | Solid (crystalline powder) |
Color | White to light yellow or orange-green |
Melting Point | 50-59°C (typically 53-56°C) |
Boiling Point | 140°C at 15 mmHg; 291.8±23.0°C at 760 mmHg |
Density | 1.3±0.1 g/cm³ |
Refractive Index | 1.5230 (estimate) |
Flash Point | 127.3±21.6°C |
Vapor Pressure | 0.0±0.6 mmHg at 25°C |
Table 2: Physical properties of methyl 4-(chlorocarbonyl)benzoate
Chemical Properties and Reactivity
The compound demonstrates distinctive chemical behavior largely dictated by its functional groups:
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The acid chloride group is highly reactive toward nucleophiles including water, alcohols, amines, and other nucleophilic reagents. This makes the compound susceptible to hydrolysis in aqueous environments .
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The methyl ester functionality can undergo transesterification reactions with alcohols, hydrolysis to the corresponding acid, or reduction to the alcohol under appropriate conditions.
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The compound is moisture-sensitive and undergoes hydrolysis readily when exposed to atmospheric moisture, converting the acid chloride to the corresponding carboxylic acid .
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It is soluble in common organic solvents such as toluene but undergoes hydrolysis in water rather than dissolution .
Synthesis and Reactions
Synthesis Methods
Methyl 4-(chlorocarbonyl)benzoate is typically synthesized from methyl 4-formylbenzoate or related precursors. The synthetic pathways often involve:
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Oxidation of methyl 4-methylbenzoate to methyl 4-carboxybenzoate
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Conversion of the carboxylic acid to the acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
Key Reactions
The compound participates in numerous reactions, primarily through its acid chloride functionality:
Applications and Uses
Methyl 4-(chlorocarbonyl)benzoate serves as a versatile chemical intermediate across multiple fields:
Pharmaceutical Applications
The compound functions as a key building block in pharmaceutical synthesis, particularly in:
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Development of anti-inflammatory and analgesic drugs
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Synthesis of compounds containing benzophenone residues
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Production of novel bulky hydrophobic retinoids with potential therapeutic applications
Polymer Chemistry
In polymer science, methyl 4-(chlorocarbonyl)benzoate contributes to:
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Synthesis of specialty polymers with enhanced physical properties
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Development of materials for packaging and construction applications requiring superior strength and flexibility
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Creation of polymers with specific functional characteristics through selective reaction of the acid chloride group
Other Industrial Applications
Additional applications include:
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Agricultural chemical synthesis, particularly for herbicides and fungicides
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Flavor and fragrance industry applications, where it serves as a precursor for aromatic compounds
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Research applications in academic and industrial laboratories for studying reaction mechanisms
Hazard Type | Classification |
---|---|
GHS Pictogram | GHS05, GHS07 |
Signal Word | Danger |
Hazard Statements | H314: Causes severe skin burns and eye damage H290: May be corrosive to metals |
UN Number | UN3261 |
Hazard Class | 8 (Corrosive) |
Packing Group | III |
Table 3: Safety classification and hazard information
Related Compounds
Several structurally related compounds share chemical features with methyl 4-(chlorocarbonyl)benzoate:
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Methyl 4-chlorobenzoate (C8H7ClO2) - Differs by lacking the chlorocarbonyl group, containing only a chloro substituent on the aromatic ring
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Methyl 4-(chloromethyl)benzoate (C9H9ClO2) - Contains a chloromethyl rather than a chlorocarbonyl group
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Methyl 4-(bromomethyl)benzoate (C9H9BrO2) - A bromo analog containing a bromomethyl group instead of the chlorocarbonyl functionality
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